N-{1-[(oxan-4-yl)methyl]-1H-pyrazol-4-yl}-2-(1H-pyrazol-1-yl)acetamide
CAS No.: 1705312-87-3
Cat. No.: VC4956138
Molecular Formula: C14H19N5O2
Molecular Weight: 289.339
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1705312-87-3 |
|---|---|
| Molecular Formula | C14H19N5O2 |
| Molecular Weight | 289.339 |
| IUPAC Name | N-[1-(oxan-4-ylmethyl)pyrazol-4-yl]-2-pyrazol-1-ylacetamide |
| Standard InChI | InChI=1S/C14H19N5O2/c20-14(11-18-5-1-4-15-18)17-13-8-16-19(10-13)9-12-2-6-21-7-3-12/h1,4-5,8,10,12H,2-3,6-7,9,11H2,(H,17,20) |
| Standard InChI Key | CLPGZHDJCLUSRO-UHFFFAOYSA-N |
| SMILES | C1COCCC1CN2C=C(C=N2)NC(=O)CN3C=CC=N3 |
Introduction
Synthesis Methods
The synthesis of N-{1-[(oxan-4-yl)methyl]-1H-pyrazol-4-yl}-2-(1H-pyrazol-1-yl)acetamide would likely involve multi-step organic reactions. A common approach might include:
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Pyrazole Formation: Synthesizing pyrazole rings through the reaction of hydrazine with a 1,3-dicarbonyl compound.
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Coupling Reactions: Coupling the pyrazole intermediates with appropriate acetamide derivatives under suitable conditions, such as using a coupling reagent like EDCI in the presence of a base like triethylamine.
| Step | Reaction Type | Description |
|---|---|---|
| 1 | Pyrazole Formation | Reaction of hydrazine with β-diketone |
| 2 | Coupling Reaction | Reaction with acetamide derivatives |
Potential Biological Activities
Pyrazole derivatives are known for their diverse biological activities, including anti-inflammatory, analgesic, and antitumor properties . While specific data on N-{1-[(oxan-4-yl)methyl]-1H-pyrazol-4-yl}-2-(1H-pyrazol-1-yl)acetamide is limited, its structural components suggest it could exhibit similar pharmacological properties.
| Activity | Description |
|---|---|
| Anti-inflammatory | Potential to inhibit inflammatory pathways |
| Analgesic | Possible pain relief properties |
| Antitumor | Potential to inhibit tumor growth |
Research Findings and Future Directions
Given the lack of specific research findings on N-{1-[(oxan-4-yl)methyl]-1H-pyrazol-4-yl}-2-(1H-pyrazol-1-yl)acetamide, further studies are needed to elucidate its precise mechanisms of action and potential therapeutic applications. This could involve biochemical assays and molecular docking simulations to understand how it interacts with biological targets.
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